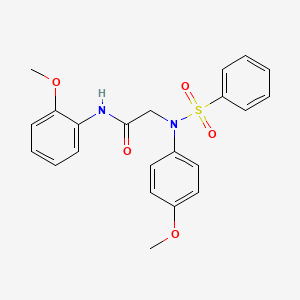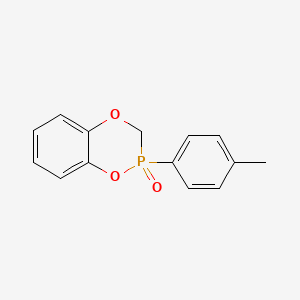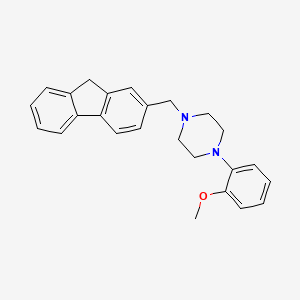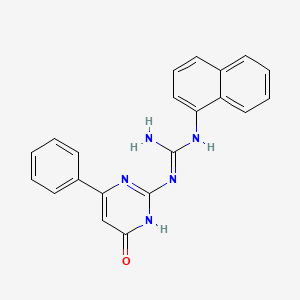
N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). The compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
MPEP selectively binds to and blocks the activity of N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which is involved in the regulation of glutamate signaling in the brain. By blocking N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide activity, MPEP reduces the excitability of neurons and modulates the release of neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects
MPEP has been shown to improve cognitive function, reduce anxiety-like behaviors, and alleviate symptoms of depression in animal models. The compound has also been shown to have neuroprotective effects and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for lab experiments, including its high selectivity for N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and its ability to cross the blood-brain barrier. However, the compound has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on MPEP. One area of interest is its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and addiction. Another area of interest is the development of more potent and selective N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide antagonists based on the structure of MPEP. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPEP and its mechanism of action.
Méthodes De Synthèse
The synthesis of MPEP involves the reaction of 2-methoxybenzylamine, 4-methoxybenzylamine, and phenylsulfonyl chloride with glycine in the presence of triethylamine and dichloromethane. The resulting product is then purified using column chromatography to obtain MPEP in high purity.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, anxiety, and depression. The compound has been shown to improve cognitive function, reduce anxiety-like behaviors, and alleviate symptoms of depression in animal models.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-28-18-14-12-17(13-15-18)24(30(26,27)19-8-4-3-5-9-19)16-22(25)23-20-10-6-7-11-21(20)29-2/h3-15H,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLPFGJIGCHPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5985101.png)
![1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B5985107.png)
![2-(2-phenylethyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5985109.png)

![N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B5985115.png)
![({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B5985128.png)
![N-(2-isopropylphenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5985136.png)


![4-({2-[(4-methylbenzoyl)amino]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B5985175.png)
![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5985187.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5985194.png)
![8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5985199.png)
